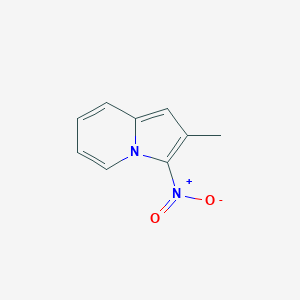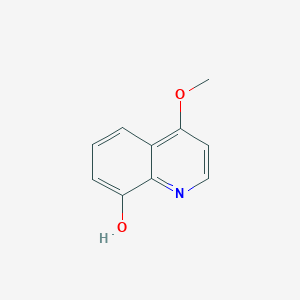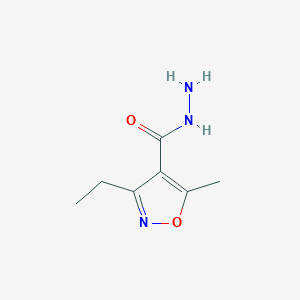![molecular formula C10H13N3 B11913192 N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine](/img/structure/B11913192.png)
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine is a heterocyclic compound that features a pyrrolopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution at the N-1 position with a tert-butylcarbonate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and substitution reactions, optimized for yield and purity. The process would typically be carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine has been explored for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . This makes it a valuable compound in cancer research, particularly for targeting tumors with abnormal FGFR signaling. Additionally, its unique structure allows for modifications that can enhance its activity and selectivity, making it a versatile scaffold in drug discovery.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as the ATP-binding site of FGFRs . The pyrrolopyridine core facilitates binding through hydrogen-bond interactions, which inhibit the receptor’s activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Uniqueness: N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs. This makes it more effective in inhibiting these receptors compared to other similar compounds .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-11-6-4-8-7-13-9-3-2-5-12-10(8)9/h2-3,5,7,11,13H,4,6H2,1H3 |
InChI Key |
HJEILIACIIDBRS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CNC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)



![[(Phenylsulfanyl)methyl]boronic acid](/img/structure/B11913180.png)


